Dibenzylfluorescein

Übersicht

Beschreibung

Dibenzylfluorescein ist ein fluorogener Farbstoff, der als Substrat für bestimmte Cytochrom-P450-Isoformen wirkt, darunter CYP3A4, CYP2C8, CYP2C9, CYP2C19 und Aromatase (CYP19) . Es wird häufig in der wissenschaftlichen Forschung eingesetzt, um Veränderungen in der katalytischen Aktivität von Cytochrom P450 zu erkennen, die durch Medikamente oder Krankheiten verursacht werden .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Kupplung von Benzylgruppen an Fluorescein beinhalten. Die Reaktion beinhaltet typischerweise die Verwendung von Benzylchlorid und Fluorescein in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Kupplung der Benzylgruppen an das Fluoresceinmolekül zu gewährleisten.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um die Ausbeute und Reinheit zu maximieren. Das Produkt wird dann mit Techniken wie Umkristallisation oder Chromatographie gereinigt .

Wissenschaftliche Forschungsanwendungen

Dibenzylfluorescein wird in der wissenschaftlichen Forschung für verschiedene Anwendungen eingesetzt, darunter:

Industrie: Wird bei der Entwicklung von Diagnostika und beim Screening potenzieller Medikamentenkandidaten eingesetzt.

Wirkmechanismus

This compound übt seine Wirkung durch Dealkylierung durch Cytochrom-P450-Enzyme aus. Die Dealkylierungsreaktion führt zur Bildung eines Fluoresceinesters, der in Gegenwart einer Base weiter zu Fluorescein hydrolysiert werden kann . Das fluoreszierende Produkt kann quantifiziert werden, so dass Forscher die katalytische Aktivität von Cytochrom-P450-Enzymen beurteilen können .

Wirkmechanismus

Target of Action

Dibenzylfluorescein (DBF) is a fluorogenic probe that acts as a substrate for specific cytochrome P450 (CYP) isoforms . The primary targets of DBF are CYP3A4, CYP2C8, CYP2C9, CYP2C19, and aromatase (CYP19) . These enzymes play a crucial role in the metabolism of various substances, including drugs, and are involved in the detoxification process.

Mode of Action

DBF interacts with its targets (CYP isoforms) through a process called dealkylation . In this process, DBF is dealkylated by the CYP isoforms to produce a compound known as fluorescein benzyl ether .

Biochemical Pathways

The interaction of DBF with CYP isoforms affects the metabolic pathways associated with these enzymes. The dealkylation of DBF by the CYP isoforms leads to the production of fluorescein benzyl ether . This compound is then further hydrolyzed to fluorescein by the addition of base .

Pharmacokinetics

The pharmacokinetics of DBF is closely related to its interaction with the CYP isoforms. DBF is typically used near its apparent Km value of 0.87-1.9 µM . The Km value represents the substrate concentration at which the reaction rate is half of its maximum, providing an indication of the affinity of the enzyme for the substrate. The lower the Km value, the higher the affinity, which means less substrate is needed to achieve maximum enzymatic reaction rate.

Result of Action

The result of DBF’s action is the production of fluorescein, a compound that exhibits fluorescence . This fluorescence can be evaluated using excitation/emission wavelengths of 485/538 nm . Therefore, DBF is used to detect changes in CYP catalytic activity caused by drugs or disease .

Action Environment

The action of DBF is influenced by environmental factors such as pH and temperature . For instance, the hydrolysis of fluorescein benzyl ether to fluorescein requires the addition of base . Moreover, the enzymatic reactions involving DBF are typically carried out at physiological temperature (37°C) . Therefore, changes in these environmental factors can influence the action, efficacy, and stability of DBF.

Biochemische Analyse

Biochemical Properties

Dibenzylfluorescein interacts with various enzymes and proteins, particularly the cytochrome P450 isoforms . It serves as a substrate for these enzymes, and its interactions with them are crucial for its function as a fluorogenic probe . The nature of these interactions involves the dealkylation of this compound by these CYP isoforms to produce fluorescein benzyl ether .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a substrate for specific CYP isoforms . By serving as a substrate, this compound can be used to detect changes in CYP catalytic activity caused by drugs or disease . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its dealkylation by CYP isoforms to produce fluorescein benzyl ether . This process is crucial for its function as a fluorogenic probe . The fluorescein product can be quantitated after the addition of base, which hydrolyzes the ester and increases the pH for optimal fluorescein fluorescence detection .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in the metabolic pathways of the CYP isoforms . It interacts with these enzymes as a substrate, and this interaction can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are related to its role as a substrate for CYP isoforms . It may interact with transporters or binding proteins, and these interactions can have effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is related to its function as a substrate for CYP isoforms . It may be directed to specific compartments or organelles based on its interactions with these enzymes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dibenzylfluorescein is synthesized through a series of chemical reactions involving the coupling of benzyl groups to fluorescein. The reaction typically involves the use of benzyl chloride and fluorescein in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete coupling of the benzyl groups to the fluorescein molecule.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dibenzylfluorescein durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Dealkylierung: Katalysiert durch Cytochrom-P450-Enzyme, führt zur Bildung von Fluoresceinester.

Hydrolyse: In Gegenwart einer Base wie Natriumhydroxid wird this compound hydrolysiert, um Fluorescein zu bilden.

Häufige Reagenzien und Bedingungen

Dealkylierung: Cytochrom-P450-Enzyme (CYP3A4, CYP2C8, CYP2C9, CYP2C19 und CYP19) in Gegenwart von NADPH.

Hydrolyse: Natriumhydroxid (2 M) bei Raumtemperatur.

Hauptprodukte

Dealkylierung: Fluoresceinester.

Hydrolyse: Fluorescein.

Vergleich Mit ähnlichen Verbindungen

Dibenzylfluorescein ist einzigartig in seiner Fähigkeit, als Substrat für mehrere Cytochrom-P450-Isoformen zu dienen. Ähnliche Verbindungen umfassen:

Resorufin-Benzyläther: Ein weiterer fluorogener Farbstoff, der zur Untersuchung der Cytochrom-P450-Aktivität verwendet wird.

7-Benzyloxy-4-trifluormethylcumarin: Wird in ähnlichen Assays eingesetzt, um die Enzymaktivität zu erkennen.

7-Methoxy-4-(Trifluormethyl)cumarin: Ein weiteres Substrat für Cytochrom-P450-Enzyme.

This compound zeichnet sich durch seine breite Substratspezifität und hohe Empfindlichkeit bei der Erkennung von Veränderungen in der Enzymaktivität aus .

Eigenschaften

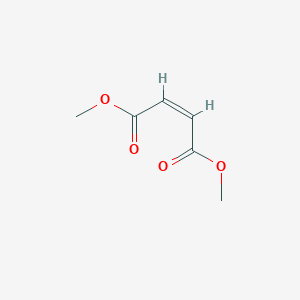

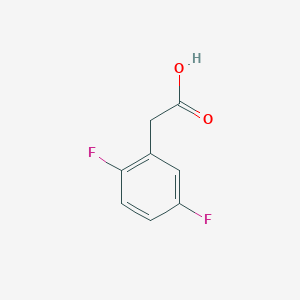

IUPAC Name |

benzyl 2-(3-oxo-6-phenylmethoxyxanthen-9-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H24O5/c35-25-15-17-29-31(19-25)39-32-20-26(37-21-23-9-3-1-4-10-23)16-18-30(32)33(29)27-13-7-8-14-28(27)34(36)38-22-24-11-5-2-6-12-24/h1-20H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJGKSLPSGPFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=C4C=CC(=O)C=C4O3)C5=CC=CC=C5C(=O)OCC6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97744-44-0 | |

| Record name | Dibenzylfluorescein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.